molecular formula C8H12ClNO3 B027686 DL-Norepinephrine hydrochloride CAS No. 55-27-6

DL-Norepinephrine hydrochloride

Cat. No.: B027686
CAS No.: 55-27-6
M. Wt: 205.64 g/mol
InChI Key: FQTFHMSZCSUVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Norepinephrine hydrochloride (CAS No. 55-27-6) is a synthetic racemic mixture of the D- and L-enantiomers of norepinephrine, a catecholamine neurotransmitter and hormone. Its molecular formula is C₈H₁₂ClNO₃, with a molecular weight of 205.64 . As a hydrochloride salt, it exhibits enhanced water solubility, making it suitable for experimental and pharmacological applications. Structurally, it is derived from dopamine and acts as a precursor to epinephrine.

DL-Norepinephrine primarily targets α₁-adrenoceptors and β₁-adrenoceptors, mediating vasoconstriction, increased heart rate, and heightened alertness via the sympathetic nervous system . Unlike its endogenous counterpart (L-norepinephrine), the racemic form is often used in research due to its stability and commercial availability. It is widely employed in studies involving vascular reactivity, neurotransmitter dynamics, and receptor signaling .

Properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954552
Record name Norepinephrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-27-6, 329-56-6
Record name (±)-Norepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Noradrenaline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Arterenol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norepinephrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOREPINEPHRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3827X38V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction of 3,4-Dihydroxy-α-Haloacetophenone with Hexamethylenetetramine

The synthesis of dl-norepinephrine hydrochloride begins with the condensation of 3,4-dihydroxy-α-haloacetophenone (Formula I) and hexamethylenetetramine (hexamine) to form a quaternary ammonium salt (Formula II). This reaction is conducted in a solvent mixture of isopropanol and chloroform at temperatures ranging from 55°C to 65°C for 3–5 hours. The choice of solvent is critical: isopropanol facilitates solubility, while chloroform enhances reaction efficiency by stabilizing intermediates. The resulting quaternary salt is isolated via filtration and dried under reduced pressure, yielding a precursor suitable for subsequent hydrolysis.

Hydrolysis to 3,4-Dihydroxy-α-Aminoacetophenone Hydrochloride

The quaternary ammonium salt undergoes hydrolysis in the presence of concentrated hydrochloric acid (HCl) and methanol at 60–65°C for 3–4 hours. This step cleaves the hexamine-derived structure, producing 3,4-dihydroxy-α-aminoacetophenone hydrochloride (Formula III). Neutralization with a base, such as aqueous ammonia, precipitates the free base of the aminoacetophenone, which is then reconverted to its hydrochloride salt using isopropanol-HCl. This intermediate exhibits high purity (99.7% by HPLC) and serves as the substrate for catalytic hydrogenation.

Catalytic Hydrogenation to dl-Norepinephrine

The final step involves hydrogenating 3,4-dihydroxy-α-aminoacetophenone hydrochloride to dl-norepinephrine. This reduction is performed in methanol using 10% palladium on carbon (Pd/C) as the catalyst under hydrogen gas pressure (4–5 kg/m²) at 45°C for 5 hours. The reaction mechanism entails the reduction of the ketone group to a secondary alcohol, forming the racemic norepinephrine backbone. Post-hydrogenation, the mixture is filtered to remove the catalyst, and the filtrate is cooled to 5–10°C. Adjusting the pH to 9 with ammonia precipitates dl-norepinephrine as a free base, which is subsequently converted to the hydrochloride salt via treatment with HCl.

Optimization of Reaction Conditions

Temperature and Time Effects on Hydrogenation

Hydrogenation efficiency is highly dependent on temperature and duration. At 45°C, a 5-hour reaction achieves a 96.7% yield, whereas extending the duration to 15 hours at 25°C reduces the yield to 92.2%. Elevated temperatures accelerate kinetic rates but risk over-reduction or decomposition, necessitating precise control.

Table 1: Hydrogenation Conditions and Yields

Temperature (°C)Time (hours)Yield (%)Purity (HPLC %)
45596.799.6
251592.299.5

Catalyst Selection and Loading

Palladium on carbon (10% w/w) outperforms platinum-based catalysts in selectivity and activity. A catalyst loading of 5 gm per 55 gm of substrate ensures complete reduction without residual intermediates. Methanol, a polar protic solvent, enhances hydrogen solubility and stabilizes the transition state during reduction.

Purification and Isolation Techniques

Crystallization and pH-Dependent Precipitation

dl-Norepinephrine’s low solubility in non-polar solvents necessitates pH-controlled isolation. After hydrogenation, raising the pH to 9 with ammonia precipitates the free base, which is filtered and washed with methanol. The hydrochloride salt is then formed by dissolving the free base in a minimal volume of water and adding stoichiometric HCl. Crystallization at 0–5°C yields white crystalline this compound with >99.5% purity.

Solvent Systems for Maximum Purity

Methanol is preferred for hydrogenation due to its compatibility with Pd/C and its ability to dissolve both the substrate and catalyst. In contrast, isopropanol-chloroform mixtures optimize the initial condensation reaction by balancing polarity and reactivity.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 280 nm) confirms the absence of impurities such as unreacted aminoacetophenone or byproducts. The retention time for this compound is standardized against reference standards, ensuring batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CD₃OD) of this compound reveals characteristic peaks: δ = 3.62 (s, 1H, -CH(OH)-), 6.80 (d, J = 8 Hz, aromatic), 7.38 (s, aromatic), and 7.63 (d, J = 8 Hz, aromatic). These signals validate the structural integrity of the final product.

Comparative Analysis of Industrial Patents

Patent WO2013008247A1 and US10865180 outline nearly identical hydrogenation protocols but differ in post-synthesis processing. The former focuses on racemic isolation, while the latter details enantiomeric resolution for l-norepinephrine. Both emphasize solvent selection and catalyst recycling to reduce production costs.

Chemical Reactions Analysis

Types of Reactions: dl-Arterenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Management of Hypotension

dl-Norepinephrine is widely recognized as a first-line treatment for acute hypotension, especially in critically ill patients. It is particularly effective in cases where fluid resuscitation fails to restore adequate blood pressure. The compound acts primarily on alpha-1 adrenergic receptors to induce vasoconstriction, thereby increasing systemic vascular resistance and improving blood pressure .

  • Indications :
    • Sepsis-induced hypotension
    • Cardiac arrest with profound hypotension
    • Post-operative hypotension
    • Hypotension following spinal anesthesia

Adjunct Therapy in Cardiac Conditions

Norepinephrine is also utilized as an adjunct therapy in various cardiac conditions. Its ability to enhance cardiac output through beta-1 adrenergic receptor stimulation makes it valuable in treating heart failure and cardiogenic shock .

Hepatorenal Syndrome

Recent studies have indicated that norepinephrine may be effective in reversing hepatorenal syndrome (HRS), particularly when terlipressin is unavailable. Although its efficacy compared to terlipressin is still under evaluation, norepinephrine has shown potential for improving renal function in patients with cirrhosis .

Pharmacological Properties

dl-Norepinephrine hydrochloride exhibits unique pharmacokinetic and pharmacodynamic properties that make it suitable for various therapeutic applications:

  • Mechanism of Action : It primarily stimulates alpha-1 and beta-1 adrenergic receptors, leading to increased vascular tone and improved cardiac contractility .
  • Pharmacokinetics : The drug has a rapid onset of action when administered intravenously, with effects lasting for a short duration, necessitating continuous infusion in critical care settings .
  • Adverse Effects : Common side effects include hypertension, reflex bradycardia, and potential ischemic complications due to excessive vasoconstriction .

Research Applications

In addition to its clinical uses, this compound is employed in various research contexts:

Neuroscience Studies

As a neurotransmitter, norepinephrine plays a vital role in neuronal signaling. Research involving dl-norepinephrine focuses on its effects on neuronal activity and its role in modulating stress responses and mood disorders .

Pharmacological Investigations

Studies often utilize dl-norepinephrine to investigate adrenergic receptor functions and the cellular mechanisms underlying cardiovascular responses. For example, it has been used to evaluate the effects of adrenergic drugs on cardiac tissues and other biological systems .

Material Science

Norepinephrine's chemical properties have led to applications beyond biology; it is being explored for functionalizing materials such as graphene oxide, enhancing their properties for various technological applications .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1 : A meta-analysis found that using norepinephrine as an adjunct therapy significantly reduced mortality rates in patients with septic shock compared to other vasoactive agents .
  • Case Study 2 : In patients undergoing cesarean delivery under spinal anesthesia, prophylactic administration of norepinephrine effectively managed hypotension without significantly increasing adverse events .

Mechanism of Action

dl-Arterenol hydrochloride functions as a neurotransmitter and hormone, primarily targeting α1 adrenoceptors and β1 adrenoceptors. It acts as a peripheral vasoconstrictor by stimulating alpha-adrenergic receptors, leading to increased blood pressure. It also acts as an inotropic stimulator of the heart and dilator of coronary arteries by targeting beta-adrenergic receptors .

Comparison with Similar Compounds

L-Norepinephrine

  • Key Differences: Stereochemistry: L-Norepinephrine is the biologically active enantiomer, whereas DL-norepinephrine contains both D- and L-forms. The L-form exhibits higher receptor affinity and potency . Applications: L-Norepinephrine is clinically used for hypotension, while the DL-form is primarily a research tool . EC₅₀: In rabbit aortic strips, DL-norepinephrine showed reduced potency (pD₂ = 6.5) compared to L-norepinephrine (pD₂ = 7.8) due to the inactive D-enantiomer .

Dopamine Hydrochloride

  • Key Differences: Receptor Targets: Dopamine primarily activates D₁-like and D₂-like receptors, with minor activity at β₁-adrenoceptors. DL-Norepinephrine lacks dopamine receptor affinity . Physiological Effects: Dopamine induces renal vasodilation at low doses, contrasting DL-norepinephrine’s uniform vasoconstriction .

Isoproterenol Hydrochloride

  • Key Differences: Receptor Selectivity: Isoproterenol is a non-selective β-adrenoceptor agonist (β₁/β₂), whereas DL-norepinephrine favors α₁/β₁ receptors . Functional Outcomes: Isoproterenol causes bronchodilation and vasodilation, opposite to DL-norepinephrine’s vasoconstrictive effects .

Pharmacodynamic and Pharmacokinetic Profiles

Compound Receptor Targets EC₅₀ (Vascular Models) Solubility Key Applications
DL-Norepinephrine α₁, β₁-adrenoceptors 10⁻⁶ M (rabbit aorta) High (H₂O) Vascular contraction, CNS studies
L-Norepinephrine α₁, β₁-adrenoceptors 10⁻⁷ M (rabbit aorta) Moderate Clinical hypotension
Dopamine D₁, D₂, β₁-adrenoceptors 10⁻⁵ M (renal arteries) High (H₂O) Renal perfusion, Parkinson’s
Isoproterenol β₁, β₂-adrenoceptors 10⁻⁸ M (tracheal muscle) High (H₂O) Asthma, bradycardia

Experimental and Clinical Utility

Vascular Studies

  • DL-Norepinephrine is used to study α₁-adrenoceptor-mediated vasoconstriction in aortic strips, often compared to phenylephrine (α₁-selective agonist) and U46619 (thromboxane mimetic) . Cocaine potentiates its effects by inhibiting reuptake, unlike guanethidine, which blocks release .

Neurotransmitter Detection

  • In AI-driven neurotransmitter detection systems, DL-norepinephrine is distinguishable from dopamine and serotonin via unique electrochemical profiles, with a detection limit of 1 µM .

Behavioral Pharmacology

Commercial and Regulatory Considerations

  • Suppliers: DL-Norepinephrine is available from Sigma-Aldrich (Cat. A7256), Santa Cruz Biotechnology (sc-211366), and MedChemExpress (purity ≥98%) .
  • Regulatory Status: Not approved for clinical use; primarily for research. Contrasts with L-norepinephrine (FDA-approved for critical care) .

Biological Activity

dl-Norepinephrine hydrochloride, a synthetic form of the naturally occurring neurotransmitter norepinephrine, plays a significant role in various physiological processes. This article provides an in-depth examination of its biological activity, including its pharmacodynamics, receptor interactions, and relevant case studies.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₈H₁₁NO₃·HCl
Molecular Weight205.64 g/mol
Density1.397 g/cm³
Boiling Point442.6 °C
Melting Point140-144 °C (dec.)
CAS Number55-27-6

This compound is categorized as a sympathomimetic agent, primarily acting on alpha (α) and beta (β) adrenergic receptors, specifically α1 and β1 adrenoceptors. It is known to increase subendocardial oxygen tension and has significant implications in cardiovascular physiology and pharmacotherapy .

dl-Norepinephrine exerts its effects by binding to adrenergic receptors:

  • α1 Adrenoceptors : Activation leads to vasoconstriction, increasing peripheral resistance and blood pressure.
  • β1 Adrenoceptors : Primarily located in the heart, their activation enhances cardiac contractility and heart rate.

The compound's ability to induce contraction in vascular tissues has been demonstrated through various studies. For instance, it was found to induce significant contractions in bovine arterial strips with effective concentrations (EC50) around 0.87 to 0.92 µM .

Cardiovascular Effects

dl-Norepinephrine is often used in clinical settings to manage hypotension, particularly in critical care settings. Its pharmacological profile includes:

  • Increased Cardiac Output : Through enhanced myocardial contractility.
  • Vasoconstriction : Leading to increased systemic vascular resistance.
  • Enhanced Oxygen Delivery : By improving perfusion pressure in vital organs.

Stability and Degradation Studies

Stability studies have shown that dl-norepinephrine solutions can degrade under certain conditions. For example, a study indicated that solutions stored at room temperature without light exposure showed significant degradation over time, emphasizing the importance of storage conditions for maintaining drug efficacy .

Clinical Application

A notable case involved the use of dl-norepinephrine in treating septic shock. In this scenario, patients exhibited improved hemodynamic stability when administered norepinephrine compared to other vasopressors like dopamine. The study highlighted that norepinephrine effectively maintained mean arterial pressure while minimizing adverse effects associated with higher doses of dopamine.

Research Findings

Research has demonstrated that dl-norepinephrine can modulate inflammatory responses through its action on adrenergic receptors. A study exploring its effects on cytokine release showed that norepinephrine could inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles beyond cardiovascular applications .

Q & A

Basic: What are the primary pharmacological targets of DL-norepinephrine hydrochloride, and how do these influence experimental design in cardiovascular studies?

Answer:
this compound primarily targets α1- and β1-adrenergic receptors, mediating vasoconstriction and increased cardiac output, respectively. In experimental design, researchers must account for its dual receptor activity:

  • α1-Adrenoceptor Activation : Use selective antagonists (e.g., prazosin) to isolate β1 effects in studies on cardiac output .
  • β1-Adrenoceptor Activation : Employ β-blockers (e.g., metoprolol) to study vasoconstrictive effects independently .
  • Dose-Dependent Effects : Lower doses (0.1–0.3 µg/kg/min) primarily activate β1 receptors, while higher doses (>0.5 µg/kg/min) engage α1 receptors. Dose-response curves are critical for interpreting hemodynamic outcomes .

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

  • Storage : Store lyophilized powder at -20°C in airtight, light-resistant containers. Reconstituted solutions in DMSO or saline should be aliquoted and stored at -80°C to prevent oxidation; avoid freeze-thaw cycles .
  • Handling : Use nitrogen-purged vials during reconstitution to minimize degradation. For in vivo studies, prepare fresh solutions in 0.01 M HCl to stabilize pH (2.3–5.0) .
  • Safety : Follow OSHA HCS guidelines: use gloves, eye protection, and fume hoods. Decontaminate spills with 70% ethanol to neutralize reactive metabolites .

Advanced: How can researchers resolve contradictions in data on this compound’s effects on myocardial oxygen supply-demand balance?

Answer:
Contradictory findings often arise from differences in experimental models:

  • In Vitro vs. In Vivo : Isolated heart preparations (Langendorff) show reduced coronary flow due to α1-mediated vasoconstriction, masking β1-induced oxygen demand. Use pressure-volume loop analysis in vivo to integrate systemic effects .
  • Species Variability : Rats exhibit stronger β1-mediated chronotropy vs. humans. Cross-validate findings using human induced pluripotent stem cell-derived cardiomyocytes .
  • Metabolic Confounders : Measure lactate/pyruvate ratios alongside oxygen tension to distinguish hypoxic injury from increased metabolic demand .

Advanced: What methodological considerations are critical when designing longitudinal studies on this compound’s receptor desensitization?

Answer:

  • Temporal Sampling : Collect data at 5-, 15-, 30-, and 60-minute intervals post-infusion to capture rapid β-arrestin recruitment and receptor internalization .
  • Biochemical Assays : Combine radioligand binding (³H-prazosin for α1) with cAMP assays (for β1) to quantify receptor density and functional uncoupling .
  • Control for Downregulation : Pre-treat cells/animals with pertussis toxin to inhibit Gi-protein pathways, isolating GRK/β-arrestin mechanisms .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Answer:

  • HPLC-ECD : Optimal for plasma/serum with a C18 column, 0.1 M phosphate buffer (pH 3.0), and +650 mV electrode potential. Detection limit: 0.1 ng/mL .
  • LC-MS/MS : Use deuterated internal standards (d4-norepinephrine) to correct for matrix effects. ESI-positive mode with m/z 170→152 transition .
  • Validation : Adhere to ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .

Advanced: How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound’s hemodynamic effects?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate α1 receptor density gradients (aorta > mesenteric arteries) and β1 expression variability (atria > ventricles) .
  • Microfluidic Organ Chips : Use endothelialized vascular models with tunable shear stress to simulate regional vasoconstriction patterns .
  • Allometric Scaling : Apply species-specific scaling exponents (e.g., 0.75 for clearance) when translating rodent data to humans .

Basic: What ethical and reporting standards apply to preclinical studies involving this compound?

Answer:

  • ARRIVE 2.0 Guidelines : Report anesthesia methods (e.g., ketamine/xylazine vs. isoflurane), as these alter sympathetic tone and drug response .
  • NIH Guidelines : Include sample size calculations (power ≥80%, α=0.05) and randomization protocols for ischemia-reperfusion models .
  • Data Transparency : Share raw hemodynamic tracings and HPLC chromatograms in repositories like Figshare to enable meta-analyses .

Advanced: What strategies mitigate batch-to-batch variability in this compound’s biological activity?

Answer:

  • Quality Control : Require certificates of analysis (CoA) with ≥98% purity (HPLC), residual solvent data (e.g., <0.1% DMSO), and endotoxin testing (<0.1 EU/mg) .
  • Bioactivity Assays : Validate each batch using rat aortic ring contractions (EC50: 10–50 nM for α1) and HEK-β1 cAMP assays (EC50: 5–20 nM) .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Norepinephrine hydrochloride
Reactant of Route 2
Reactant of Route 2
DL-Norepinephrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.